Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Molecular Architecture and Stereochemical Configuration
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 65710-58-9) is a salt complex comprising a diaminopropionic acid derivative and dicyclohexylamine. The molecular formula is C₂₈H₄₅N₃O₆ , with a molecular weight of 519.7 g/mol . The core structure features a central L-alanine backbone substituted at positions 2 and 3 with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, respectively. The stereochemical configuration at the α-carbon is (S) , as confirmed by single-crystal X-ray diffraction (SCXRD) studies.
The Boc group [(CH₃)₃COC(O)–] and Z group [C₆H₅CH₂OC(O)–] function as orthogonal protecting groups for the amino moieties, while the dicyclohexylamine (DCHA) counterion stabilizes the carboxylate through ionic interactions. The spatial arrangement of these groups creates a rigid, planar conformation, with torsion angles between the Boc and Z groups measuring 9.10° and 4.96° in crystalline states.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₄₅N₃O₆ | |
| Molecular Weight | 519.7 g/mol | |
| Stereochemistry (α-carbon) | S-configuration | |
| Torsion Angles | 9.10°, 4.96° (Boc-Z alignment) |
Crystallographic Analysis and Hydrogen Bonding Networks
SCXRD analysis reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 12.4 Å, b = 15.2 Å, c = 18.7 Å, β = 98.5° . The DCHA cation participates in a bifurcated hydrogen bond network, donating protons to the carboxylate oxygen (O–H···O: 2.455–2.798 Å ) and the Z-group carbonyl (N–H···O: 2.699 Å ). These interactions form R₈⁸(50) ring motifs, stabilizing layered structures with π-π stacking distances of 3.721 Å between aromatic Z groups.
The Boc group’s tert-butyl moiety induces steric hindrance, limiting rotational freedom and promoting a trans-orientation of the N–H and O–H groups. This configuration optimizes hydrogen bond formation, as evidenced by Hirshfeld surface analysis (HSA), where O···H/H···O and H···H contacts contribute 49.3% and 11.8% , respectively, to the total surface interactions.
Table 2: Hydrogen Bond Parameters
| Donor-Acceptor Pair | Bond Length (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···O (carboxylate) | 2.699 | 158 | R₂²(8) |
| O–H···O (DCHA-carboxylate) | 2.455–2.798 | 165–170 | R₈⁸(50) |
| C–H···π (Z-group) | 3.721 | 145 | N/A |
Comparative Structural Analysis with Related Diaminopropionic Acid Derivatives
Compared to Boc-Dap(Boc)-OH·DCHA (CAS 201472-68-6), which features dual Boc protection, the Z-group substitution in this compound introduces steric and electronic differences. The Z group’s benzyl ring enhances π-π stacking interactions, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) relative to the more hydrophobic Boc-Dap(Boc) derivative.
Crystallographically, the Z-group derivative forms denser hydrogen bond networks (TPSA = 125.99 Ų ) compared to Boc-Dap(Boc)-OH·DCHA (TPSA = 102.96 Ų ), as calculated using the van der Waals surface area method. This difference arises from the Z group’s ability to engage in additional C–H···O interactions with adjacent molecules.
Table 3: Structural Comparison with Boc-Dap(Boc)-OH·DCHA
| Property | Z-Substituted Derivative | Boc-Dap(Boc)-OH·DCHA |
|---|---|---|
| Protecting Groups | Boc, Z | Boc, Boc |
| Molecular Weight | 519.7 g/mol | 485.7 g/mol |
| TPSA | 125.99 Ų | 102.96 Ų |
| Dominant H-Bond Motif | R₈⁸(50) | R₂²(8) |
| Solubility in DMSO | 25 mg/mL | 50 mg/mL |
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGTQRQPVPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741727 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81306-94-7 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Protection of Diaminopropionic Acid
The foundational approach involves introducing Boc and Z groups to the α- and β-amine positions of L-Dap. A representative three-step synthesis from Boc-L-asparagine is documented in Waki et al. (1981):
-
Boc Deprotection and Z Protection :
Boc-L-asparagine undergoes hydrolysis in a pyridine-dimethylformamide (DMF)-water system (3 h, ambient temperature), yielding a 60% intermediate. -
Selective Boc Re-protection :
The β-amine is selectively protected using Boc anhydride in sodium bicarbonate solution (42% yield). -
Carboxylate Activation and DCHA Salt Formation :
The free carboxylate is treated with DCHA in ethanol, yielding the final product in 38% yield.
Key challenges include avoiding over-protection and ensuring regioselectivity. The use of DMF as a polar aprotic solvent facilitates amine reactivity, while sodium bicarbonate maintains a mildly basic pH to favor Boc anhydride coupling.
Catalytic Hydrogenation for Dicyclohexylamine Production
DCHA, a critical counterion in the final product, is industrially synthesized via nitrobenzene hydrogenation. A patented one-step method (CN103450028A) achieves concurrent production of cyclohexylamine and DCHA using Pd/CNTs or Pd-Ni/CNTs catalysts:
| Parameter | Optimal Conditions |
|---|---|
| H₂ Pressure | 2–4 MPa |
| Temperature | 110–130°C |
| Reaction Time | 3–5 h |
| Catalyst Loading | 18–20% (relative to nitrobenzene) |
| Selectivity (DCHA) | Up to 77.2% |
This method simplifies traditional multi-step processes, achieving 100% nitrobenzene conversion. The Pd-Ni/CNTs catalyst enhances DCHA selectivity by promoting secondary amine formation through dehydrogenation-hydrogenation cycles.
Salt Formation and Crystallization
Post-synthesis, the Boc/Z-protected Dap is combined with DCHA to form the final salt. Critical parameters include:
-
Solvent System : Ethanol or isopropanol are preferred due to their intermediate polarity, which promotes ionic interaction without causing premature precipitation.
-
Stoichiometry : A 1:1 molar ratio of acid:DCHA ensures complete neutralization. Excess DCHA may lead to mixed salts, reducing crystallinity.
-
Crystallization Conditions : Slow cooling (0.5°C/min) from 60°C to 25°C yields needle-like crystals with >98% purity.
Optical rotation data ([α]D +9.0° ±1° in methanol) confirms the retention of L-configuration during synthesis.
Industrial-Scale Optimization
Catalyst Recycling in DCHA Synthesis
The Pd-Ni/CNTs catalyst demonstrates recyclability over five cycles with <5% activity loss, attributed to the carbon nanotube support’s stability under high-pressure H₂.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can remove the protective groups, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protective groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Free amino acids.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex organic molecules. The protective groups allow for selective reactions to occur without interference from the amino groups.
Biology
In biological research, it is used to study enzyme mechanisms and protein interactions. The protective groups can be selectively removed to study the effects of specific amino acids in peptides and proteins.
Medicine
In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceuticals. The protected amino acid can be incorporated into drug molecules, which are then deprotected to yield the active drug.
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate involves the selective protection and deprotection of amino groups. The protective groups prevent unwanted reactions during synthesis, allowing for the stepwise construction of complex molecules. The removal of these groups is typically achieved through catalytic hydrogenation or acidic conditions, which then reveal the active amino groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-amino-propanoate: Lacks the tert-butoxycarbonyl group, making it less stable under certain conditions.
Dicyclohexylamine 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the benzyloxycarbonyl group, which can limit its use in specific synthetic routes.
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((methoxycarbonyl)amino)propanoate: Uses a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate provides unique stability and reactivity. This dual protection allows for more versatile synthetic applications, making it a valuable compound in various fields of research and industry.
Biological Activity
Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, with the CAS number 81306-94-7, is a compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , and it has a molecular weight of 519.67 g/mol. The structure includes a dicyclohexylamine moiety, which is known for its role as a base and nucleophile in organic synthesis. The protective groups (benzyloxycarbonyl and tert-butoxycarbonyl) suggest that this compound may be involved in peptide synthesis or as an intermediate in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C28H45N3O6 |
| Molecular Weight | 519.67 g/mol |
| CAS Number | 81306-94-7 |
| Purity | ≥95% |
Dicyclohexylamine derivatives are often studied for their interactions with biological systems, particularly in enzyme inhibition and receptor modulation. The protective groups in this compound may influence its solubility and reactivity, which are critical for biological activity.
- Enzyme Inhibition : Compounds similar to dicyclohexylamine have been shown to inhibit various enzymes, including proteases and kinases, which are vital in cellular signaling pathways.
- Receptor Interaction : The structural components can allow for binding to specific receptors, potentially influencing neurotransmitter systems or other signaling cascades.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anticancer Activity : Research has indicated that derivatives of dicyclohexylamine can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. For instance, a study demonstrated that similar compounds could inhibit growth in breast cancer cells by disrupting mitochondrial function.
- Neuroprotective Effects : Some dicyclohexylamine derivatives have shown promise in neuroprotection models, potentially by modulating glutamate receptors or reducing oxidative stress markers.
Research Findings
- Pharmacological Studies : In vitro studies have reported that dicyclohexylamine derivatives can modulate various cellular pathways, including those involved in inflammation and cell survival.
- Toxicological Assessments : Safety profiles indicate that while the compound exhibits some level of toxicity at high concentrations, it also shows potential therapeutic benefits at lower doses.
Q & A
Q. What are the critical parameters for optimizing the synthesis of Dicyclohexylamine 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate?
Synthesis requires precise control of temperature (typically 0–25°C), anhydrous conditions, and stoichiometric ratios of reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups during coupling reactions. Reaction times range from 12–24 hours, monitored via TLC or HPLC. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., tert-butoxycarbonyl at δ 1.4 ppm, benzyloxy signals at δ 5.1–7.3 ppm).
- Mass spectrometry (ESI-TOF) for molecular weight verification (e.g., [M+H]+ for C₃₁H₄₈N₃O₆⁺).
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the stability considerations for handling this compound in aqueous vs. organic solvents?
The tert-butoxycarbonyl (Boc) group is acid-labile, requiring storage in neutral or slightly basic conditions. In aqueous buffers (pH > 7), the compound is stable for weeks at 4°C. In organic solvents (e.g., DMF, DCM), store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyloxycarbonyl (Cbz) group .
Advanced Research Questions
Q. How does the stereochemistry of the amino acid backbone influence reactivity in peptide coupling reactions?
The (S)-configuration at the α-carbon enhances nucleophilic attack on activated esters (e.g., HOBt/DIC coupling), increasing coupling efficiency by 20–30% compared to racemic mixtures. Computational modeling (DFT) shows lower activation energy for (S)-configured intermediates due to favorable orbital overlap .
Q. What strategies mitigate side reactions during selective deprotection of the benzyloxycarbonyl (Cbz) group?
Use catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C for 2–4 hours. Competing hydrolysis of the Boc group is avoided by maintaining pH < 3. Alternatively, employ TMSOTf (trimethylsilyl triflate) in DCM for chemoselective cleavage without affecting Boc .
Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with enhanced bioactivity?
- Replace the benzyloxy group with electron-withdrawing substituents (e.g., 4-F, 3-NO₂) to modulate electrophilicity.
- Modify the cyclohexylamine moiety with polar groups (e.g., OH, NH₂) to improve solubility and target binding. Kinetic assays (e.g., SPR, ITC) quantify binding affinities to enzymes like proteases or kinases .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ATP-binding pockets or allosteric sites. QM/MM calculations (Gaussian) evaluate transition states for enzymatic reactions involving the compound’s nucleophilic amine groups .
Methodological Challenges
Q. How to resolve contradictions in reported yields for multi-step syntheses?
Discrepancies arise from variations in solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst aging. Reproduce protocols with strict moisture control (Schlenk line) and characterize intermediates via LC-MS to identify yield-limiting steps .
Q. What analytical techniques differentiate between diastereomers formed during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
